molecular formula C12H5NO5 B14258090 Naphtho[2,3-b]furan-4,9-dione, 2-nitro- CAS No. 171084-33-6

Naphtho[2,3-b]furan-4,9-dione, 2-nitro-

Cat. No.: B14258090
CAS No.: 171084-33-6
M. Wt: 243.17 g/mol
InChI Key: VANONYGMBREZFS-UHFFFAOYSA-N
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Description

Naphtho[2,3-b]furan-4,9-dione, 2-nitro- is a complex organic compound that belongs to the class of naphthofurans. This compound is characterized by a fused ring system consisting of a naphthalene ring and a furan ring, with a nitro group attached at the 2-position. It is known for its potential biological activities and is often studied for its applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient methods for synthesizing Naphtho[2,3-b]furan-4,9-dione involves a palladium-catalyzed reverse hydrogenolysis process. This method couples 2-hydroxy-1,4-naphthoquinones with olefins to produce the desired compound. The reaction is catalyzed by commercially available palladium on carbon (Pd/C) and does not require oxidants or hydrogen acceptors, making it an environmentally friendly approach .

Another method involves a visible-light-mediated [3+2] cycloaddition reaction. This reaction uses visible light to mediate the cycloaddition of appropriate precursors, resulting in the formation of Naphtho[2,3-b]furan-4,9-diones. This method is noted for its excellent regioselectivity and functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

Naphtho[2,3-b]furan-4,9-dione, 2-nitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include various quinone derivatives, amino-substituted compounds, and other functionalized naphthofurans.

Scientific Research Applications

Naphtho[2,3-b]furan-4,9-dione, 2-nitro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Naphtho[2,3-b]furan-4,9-dione, 2-nitro- involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits specific enzymes involved in cell proliferation, making it effective against rapidly dividing cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Naphtho[2,3-b]thiophene-4,9-dione: Similar in structure but contains a thiophene ring instead of a furan ring.

    Naphtho[2,3-b]pyran-4,9-dione: Contains a pyran ring instead of a furan ring.

    Naphtho[2,3-b]quinoline-4,9-dione: Contains a quinoline ring instead of a furan ring.

Uniqueness

Naphtho[2,3-b]furan-4,9-dione, 2-nitro- is unique due to its specific nitro substitution, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

171084-33-6

Molecular Formula

C12H5NO5

Molecular Weight

243.17 g/mol

IUPAC Name

2-nitrobenzo[f][1]benzofuran-4,9-dione

InChI

InChI=1S/C12H5NO5/c14-10-6-3-1-2-4-7(6)11(15)12-8(10)5-9(18-12)13(16)17/h1-5H

InChI Key

VANONYGMBREZFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=C3)[N+](=O)[O-]

Origin of Product

United States

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